molecular formula C13H12O3 B1506471 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 533884-90-1

8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B1506471
CAS RN: 533884-90-1
M. Wt: 216.23 g/mol
InChI Key: OMIQXCHFEPQCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plants, including Peganum harmala and Banisteriopsis caapi. Harmine has been used for centuries in traditional medicine and religious ceremonies. In recent years, scientific research has shown that harmine has potential applications in various fields, including cancer treatment, neurodegenerative diseases, and psychiatric disorders.

Scientific Research Applications

Cytotoxic Activity

A study isolated a new compound related to 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which demonstrated significant cytotoxicity against the human gastric cancer cell line SGC-7901 (Jun Liu et al., 2008).

Synthesis and Applications in Organic Chemistry:

  • Novel polystyrene-supported catalysts have been synthesized and tested in the Michael addition for the synthesis of Warfarin and its analogues (Matteo Alonzi et al., 2014).
  • Regiospecific synthesis and antibacterial and anticoagulant activities of novel isoxazoline chromene derivatives were studied, revealing the potential for further medicinal chemistry applications (Imen Zghab et al., 2017).

Fluorescence and Photovoltaic Properties

Fluorophore Properties

8-methoxy-4-methyl-2H-benzo[g]chromen-2-one has been identified for its unique fluorescence properties, particularly in protic environments, which may have applications in sensing technologies (S. Uchiyama et al., 2006).

Photovoltaic Applications

Chromen-2-one-based organic dyes were studied for their electronic and photovoltaic properties, particularly their applicability in dye-sensitized solar cells. The study offers insights into the efficiency of these compounds as photo-sensitizers, indicating potential for energy applications (E. Gad et al., 2020).

Photoreactivity and Crystal Structure

Photoreactivity

Studies on photoreorganization and phototransformation of certain chromen-4-ones have led to the synthesis of angular pentacyclic compounds, offering a method for the synthesis of complex organic scaffolds (Aarti Dalal et al., 2017; Radhika Khanna et al., 2015).

Crystal Structure Analysis

Research on the crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one highlights the detailed molecular architecture, which is important for understanding material properties and designing new compounds (Gabino Gonzalez-Carrillo et al., 2019).

properties

IUPAC Name

8-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-8-5-6-12-11(7-8)9-3-2-4-10(9)13(14)16-12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIQXCHFEPQCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722185
Record name 8-Methoxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS RN

533884-90-1
Record name 8-Methoxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 3
Reactant of Route 3
8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 4
Reactant of Route 4
8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 5
Reactant of Route 5
8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 6
Reactant of Route 6
8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.